1,2-Cyclohexanediol, 1-acetate, (1R,2S)-rel-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Cyclohexanediol, 1-acetate, (1R,2S)-rel- is a chemical compound with the following properties:
Molecular Formula: CHO
Molecular Weight: 158.2 g/mol
CAS Number: 111138-43-3
This compound belongs to the class of cyclohexanediols and is characterized by its stereochemistry (1R,2S). It is used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes:: 1,2-Cyclohexanediol, 1-acetate, (1R,2S)- can be synthesized through several routes. One common method involves the reduction of the corresponding ketone using a suitable reducing agent (e.g., sodium borohydride or lithium aluminum hydride). The reaction proceeds as follows:
KetoneReduction1,2-Cyclohexanediol, 1-acetate, (1R,2S)-
Industrial Production:: Industrial production methods may involve large-scale reduction processes, purification, and isolation. specific details regarding industrial-scale synthesis are proprietary and may not be readily available.
Chemical Reactions Analysis
1,2-Cyclohexanediol, 1-acetate, (1R,2S)- can undergo various chemical reactions:
Oxidation: It can be oxidized to form the corresponding ketone.
Reduction: As mentioned earlier, reduction leads to the formation of the diol.
Substitution: The acetate group can be substituted with other functional groups.
Common reagents and conditions:
- Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
- Oxidation: Oxidizing agents such as chromic acid (H2CrO4) or potassium permanganate (KMnO4).
Major products:
- Reduction: 1,2-Cyclohexanediol, 1-acetate, (1R,2S)-
- Oxidation: The corresponding ketone
Scientific Research Applications
1,2-Cyclohexanediol, 1-acetate, (1R,2S)- has diverse applications:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential biological activities.
Medicine: Studied for pharmacological properties.
Industry: May find applications in the production of fine chemicals.
Mechanism of Action
The exact mechanism of action for this compound depends on its specific application. It may interact with cellular targets, enzymes, or receptors, leading to various effects. Further research is needed to elucidate its precise mode of action.
Comparison with Similar Compounds
1,2-Cyclohexanediol, 1-acetate, (1R,2S)- can be compared with other cyclohexanediols, but its uniqueness lies in its stereochemistry (1R,2S).
Similar Compounds::- Other cyclohexanediols with different stereochemistry (e.g., (1S,2R)-rel-)
- Related cyclic diols with varying substituents
Remember that due to legal restrictions, the sale of this compound may be prohibited in certain contexts . Researchers and industries interested in its applications should consult relevant regulations.
Properties
Molecular Formula |
C8H14O3 |
---|---|
Molecular Weight |
158.19 g/mol |
IUPAC Name |
[(1R,2S)-2-hydroxycyclohexyl] acetate |
InChI |
InChI=1S/C8H14O3/c1-6(9)11-8-5-3-2-4-7(8)10/h7-8,10H,2-5H2,1H3/t7-,8+/m0/s1 |
InChI Key |
GCPZLJNKHNJVGF-JGVFFNPUSA-N |
Isomeric SMILES |
CC(=O)O[C@@H]1CCCC[C@@H]1O |
Canonical SMILES |
CC(=O)OC1CCCCC1O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.